N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound characterized by a unique structure that combines a benzo[d]oxazole moiety with a phenyl ring and a benzamide group, which includes a methylthio substituent. This compound is notable for its potential applications in medicinal chemistry and material science due to its interesting electronic properties and biological activities.
The compound is available for research purposes from various chemical suppliers, highlighting its relevance in scientific studies and applications in fields such as medicinal chemistry and materials science .
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide falls under the classification of organic compounds, specifically within the categories of heterocyclic compounds and amides. Its structural components suggest potential functionalities in biological systems, making it a subject of interest for pharmacological research.
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves several multi-step organic reactions. Key steps include:
The choice of solvents, catalysts, and reaction conditions significantly influences the yield and purity of the final product. Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
The molecular structure of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide can be represented as follows:
This structure consists of:
The compound's molecular weight is approximately 285.36 g/mol, and its chemical formula reflects its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical transformations:
The mechanism of action for N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide is context-dependent, particularly in medicinal applications. It may interact with specific molecular targets such as enzymes or receptors:
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide typically appears as a solid at room temperature. Specific melting points and solubility data are often determined experimentally.
The compound exhibits stability under standard laboratory conditions but may undergo specific reactions based on environmental factors such as pH and temperature.
Relevant analytical techniques include:
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide has several scientific uses:
This compound's unique structural features make it a valuable target for further research in various scientific fields.
Benzo[d]oxazole, a bicyclic heterocycle comprising fused benzene and oxazole rings, is recognized as a "privileged scaffold" in drug discovery due to its versatile binding capabilities with diverse biological targets. Its planar, electron-rich aromatic system facilitates π-π stacking interactions with protein binding sites, while the oxazole nitrogen and oxygen atoms serve as hydrogen bond acceptors, enhancing target affinity [1] [3]. This scaffold demonstrates remarkable metabolic stability and bioavailability, attributed to the oxazole ring’s resistance to oxidative degradation. Clinically, benzoxazole derivatives are integral to therapeutics across multiple domains: antimicrobial agents (e.g., compounds targeting DNA gyrase) [1], anticancer drugs (e.g., VEGFR-2 inhibitors) [6], and neuroprotective agents (e.g., Akt/GSK-3β/NF-κB pathway modulators for Alzheimer’s disease) [2]. Modifications at the 4-, 5-, 6-, or 7-positions of the benzoxazole ring profoundly influence bioactivity, enabling precise optimization of pharmacodynamic and pharmacokinetic properties [6] [9].
Table 1: Pharmacological Applications of Benzo[d]oxazole Derivatives
Substitution Pattern | Biological Activity | Mechanistic Insights | Reference |
---|---|---|---|
5-Chloro substitution | Anticancer (HepG2, MCF-7) | VEGFR-2 inhibition (IC₅₀: 3.22–4.75 µM) | [6] |
4,7-Dione functionalization | Antifungal | Disruption of microbial cell integrity | [7] |
2-Amino linker | Neuroprotective | Akt phosphorylation & tau hyperphosphorylation reduction | [2] |
3-(Methylthio)benzamide | Putative kinase/modulator inhibition | Enhanced hydrophobic pocket penetration | [6] |
The methylthio (-SCH₃) group, a sulfur-containing substituent, significantly augments the bioactivity of benzamide compounds through distinct physicochemical mechanisms. Its high lipophilicity (measured by π value ~0.6) enhances membrane permeability and bioavailability, facilitating access to intracellular targets like kinases and histone deacetylases [9]. The sulfur atom exhibits polarizability, enabling weak hydrogen bonding and van der Waals interactions within hydrophobic binding pockets, as observed in VEGFR-2 inhibitors where methylthio derivatives showed superior binding affinity compared to methoxy analogs [6]. Electronically, the -SCH₃ group acts as a moderate σ-donor, elevating the electron density of adjacent aromatic systems, which stabilizes cation-π interactions in enzyme active sites [4]. This is exemplified in benzamide-based histone deacetylase (HDAC) inhibitors like MS-275, where substituent electronics dictate IC₅₀ values . In the context of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide, the meta-positioned methylthio group on the terminal benzamide likely optimizes steric accessibility to allosteric pockets while maintaining conformational flexibility for target engagement.
The structural lineage of N-(4-(benzo[d]oxazol-2-yl)phenyl)benzamide analogues originates from early benzoxazole synthesis methodologies and evolved through strategic pharmacophore hybridization. Key milestones include:
Table 2: Historical Development of Key Benzoxazole-Benzamide Hybrids
Era | Innovation | Design Rationale | Impact | |
---|---|---|---|---|
1990s | Benzoxazole antimicrobials (e.g., 2-mercapto derivatives) | Exploiting heterocycle rigidity for DNA/protein binding | Broad-spectrum activity against Gram(+) bacteria | |
Early 2000s | HDAC inhibitors (e.g., benzamide-based MS-275) | Incorporating ortho-amino substituents for zinc chelation | Established benzamides as epigenetic modulators | |
2010–2020 | VEGFR-2 inhibitors (e.g., sorafenib hybrids) | Hybridizing benzoxazole "hinge binders" with benzamide "allosteric tails" | Enhanced kinase selectivity & antiangiogenic activity | [6] |
Post-2020 | N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide | Merging methylthio hydrophobicity with benzoxazole rigidity | Targeted therapies for proliferative/neurodegenerative diseases | [6] [9] |
Initial analogues featured unsubstituted benzamide termini (e.g., compound 14a in VEGFR-2 studies [6]), achieving moderate cytotoxicity (IC₅₀: 4–20 µM). The introduction of meta-substituents—notably halogens, methyl, or methoxy groups—yielded derivatives with improved target affinity. The methylthio variant emerged as a strategic innovation, leveraging sulfur’s enhanced hydrophobic interactions over oxygen or nitrogen-based groups. This design was likely influenced by SAR studies of sorafenib-like kinase inhibitors, where meta-trifluoromethyl and meta-chloro groups demonstrated optimal allosteric pocket occupation [6]. Synthetic advancements, such as transition metal-catalyzed coupling and microwave-assisted cyclization, enabled efficient access to these complex hybrids, accelerating structure-activity relationship (SAR) exploration [5] [9]. Current research focuses on diversifying the benzamide component while preserving the 4-(benzo[d]oxazol-2-yl)aniline "head group" as a conserved hinge-binding motif.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1